
1-Piperidinethiocarboxamide
Overview
Description
1-Piperidinethiocarboxamide is a chemical compound with the molecular formula C6H12N2S and a molecular weight of 144.24 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a thiocarboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperidinethiocarboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon disulfide (CS2) in the presence of a base, such as sodium hydroxide (NaOH), followed by acidification to yield the desired product . The reaction conditions typically involve:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents like ethanol.
Reaction Time: Several hours to complete the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-Piperidinethiocarboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the thiocarboxamide group to a thiol or amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the thiocarboxamide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: H2O2, m-CPBA.
Reducing Agents: LiAlH4, sodium borohydride (NaBH4).
Solvents: Organic solvents like dichloromethane (DCM), ethanol, or water.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, amines.
Substitution Products: Various substituted thiocarboxamides.
Scientific Research Applications
1-Piperidinethiocarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 1-piperidinethiocarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiocarboxamide group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The exact pathways and molecular targets involved vary based on the specific context of its use .
Comparison with Similar Compounds
1-Piperidinecarboxamide: Similar structure but with a carboxamide group instead of a thiocarboxamide group.
Piperidine: The parent compound, a simple six-membered heterocyclic amine.
Thiourea: Contains a similar thiocarboxamide group but with a different core structure.
Uniqueness: 1-Piperidinethiocarboxamide is unique due to the presence of both the piperidine ring and the thiocarboxamide group, which confer distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for various research applications.
Biological Activity
1-Piperidinethiocarboxamide, also known as piperidine-1-carbothioamide, is an organic compound characterized by the molecular formula and a molecular weight of 144.24 g/mol. This compound features a six-membered nitrogen-containing ring (piperidine) linked to a thiocarboxamide functional group. Its potential biological activities have garnered attention in various fields, particularly in medicinal chemistry and pharmacology.
Antimicrobial Properties
Research indicates that this compound exhibits moderate antibacterial and antifungal activities against various pathogens. Specifically, studies have reported its efficacy against strains such as Staphylococcus aureus and Candida albicans, making it a candidate for further exploration in antimicrobial drug development.
Anticancer Activity
The compound has been investigated for its anticancer properties , with mechanisms involving the modulation of crucial signaling pathways associated with cancer progression. Notably, it has been shown to influence pathways such as:
- STAT-3
- NF-κB
- PI3K/Akt
- JNK/p38-MAPK
- TGF-β/SMAD
These pathways are critical in regulating cell proliferation, survival, and apoptosis in cancer cells. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Regulation of Signaling Pathways : The compound may inhibit or activate specific signaling cascades that lead to altered gene expression associated with cell growth and death.
- Reactive Oxygen Species (ROS) Generation : Some derivatives of piperidine compounds have shown the ability to generate ROS, contributing to their cytotoxic effects against cancer cells.
Table: Summary of Biological Activities of this compound
Activity Type | Description | References |
---|---|---|
Antimicrobial | Moderate activity against Staphylococcus aureus and Candida albicans | |
Anticancer | Induces apoptosis in various cancer cell lines | |
Mechanism of Action | Modulates STAT-3, NF-κB, PI3K/Akt pathways |
Case Studies
- Anticancer Efficacy Study : A study evaluating the effects of this compound on breast cancer cells demonstrated significant cytotoxicity compared to control groups. The study noted that treatment led to increased levels of apoptotic markers, indicating its potential as an effective anticancer agent.
- Antimicrobial Activity Assessment : A comparative analysis of this compound against standard antibiotics revealed that while it exhibited moderate activity, it could serve as a complementary treatment alongside existing antimicrobial therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Piperidinethiocarboxamide, and what analytical techniques ensure purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of piperidine with thiocarbamoyl chloride under controlled pH and temperature. Key steps include purification via recrystallization or column chromatography. Analytical validation employs High Performance Liquid Chromatography (HPLC) for purity assessment (>95%) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) for structural confirmation . Thermochemical data (e.g., enthalpy of sublimation) from calorimetric studies ensure stability during synthesis .
Q. How is this compound structurally characterized?
- Methodological Answer : Structural characterization combines 1H and 13C NMR to identify proton environments and carbon frameworks. Mass spectrometry (MS) confirms molecular weight (128.17 g/mol) and fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities, while Fourier-Transform Infrared (FTIR) spectroscopy validates functional groups (e.g., C=O and N-H stretches) .
Q. What thermodynamic properties of this compound are critical for experimental design?
- Methodological Answer : Phase change data, such as enthalpy of sublimation (ΔsubH°), are determined via calorimetry. These properties inform solubility predictions and stability under varying temperatures. Ribeiro da Silva and Cabral (2007) provide foundational thermochemical measurements, essential for modeling reaction equilibria and storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data when characterizing this compound derivatives?
- Methodological Answer : Complementary techniques (e.g., 2D NMR COSY/HSQC, X-ray crystallography) clarify ambiguous peaks. Computational tools like Density Functional Theory (DFT) predict spectral patterns for comparison with experimental data. AI-driven synthesis planners (e.g., Reaxys-based models) validate proposed structures by cross-referencing reaction pathways .
Q. What experimental designs optimize reaction conditions to minimize byproducts in this compound synthesis?
- Methodological Answer : Design of Experiments (DoE) statistically optimizes parameters (e.g., solvent polarity, catalyst loading). Real-time HPLC monitoring identifies intermediate byproducts, enabling rapid adjustments. Retrosynthetic AI tools (Template_relevance models) prioritize routes with fewer side reactions, validated by Pistachio and BKMS_METABOLIC databases .
Q. How can computational models predict the reactivity of this compound in novel reactions?
- Methodological Answer : AI platforms (e.g., Reaxys_biocatalysis) simulate reaction pathways using transition-state calculations. Molecular docking studies predict interactions with biological targets, while QSAR models correlate structural modifications with activity. These tools require validation against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
Q. What methodologies determine the solubility profile of this compound in diverse solvents?
- Methodological Answer : The shake-flask method quantifies solubility via HPLC analysis at controlled temperatures. Hansen solubility parameters and COSMO-RS models predict solvent compatibility using thermochemical data (e.g., enthalpy of sublimation). Phase diagrams constructed from differential scanning calorimetry (DSC) validate empirical results .
Q. How can researchers design kinetic studies to probe this compound’s stability under acidic/basic conditions?
- Methodological Answer : Pseudo-first-order kinetics experiments monitor degradation rates via UV-Vis spectroscopy at varying pH. Arrhenius plots derived from temperature-dependent studies (25–60°C) calculate activation energy. NMR tracking of hydrolytic byproducts (e.g., piperidine) confirms degradation mechanisms .
Properties
IUPAC Name |
piperidine-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERQMZVFUXRQOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364356 | |
Record name | 1-Piperidinethiocarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14294-09-8 | |
Record name | 14294-09-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Piperidinethiocarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | piperidine-1-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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